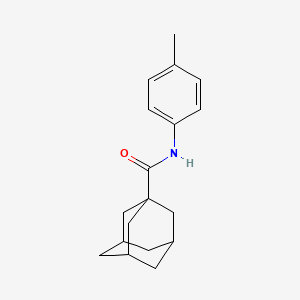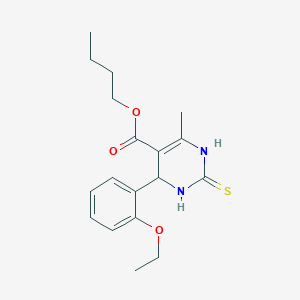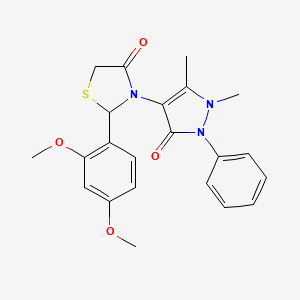
N-(4-methylphenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methylphenyl)adamantane-1-carboxamide can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with 4-methylaniline in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor. The reaction is typically carried out in acetonitrile under reflux for 8 hours, yielding the target compound in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of adamantane-1-carboxylic acid and aromatic amines in the presence of suitable catalysts and reagents. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring and adamantane core can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the carboxamide group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenyladamantane-1-carboxamide
- N-(4-chlorophenyl)adamantane-1-carboxamide
- **N-
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |
InChI Key |
MEANLPLGKUDXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11702647.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702651.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11702656.png)
![3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide](/img/structure/B11702660.png)




![ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702697.png)
![N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide](/img/structure/B11702705.png)
![N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11702706.png)



